(1,4-Dioxan-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the aldol reaction of specific precursors in the presence of catalysts. For example, the synthesis of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, a compound structurally related to (1,4-Dioxan-2-yl)methanol, utilizes 1,1,1-tris(hydroxymethyl)ethane and cyclohexane, catalyzed by sulfonated carbon and N, N-dimethylbenzamide, showcasing a method that could be adapted for synthesizing (1,4-Dioxan-2-yl)methanol (Lin Yuan et al., 2017).
Molecular Structure Analysis
The molecular structure of dioxane derivatives, such as the mentioned (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, indicates that the dioxane ring adopts a non-planar chair conformation. This structural insight is crucial for understanding the chemical behavior and reactivity of (1,4-Dioxan-2-yl)methanol, as the conformation affects its physical and chemical properties (Lin Yuan et al., 2017).
Chemical Reactions and Properties
Dioxane compounds interact with other chemicals in various ways, depending on their specific functional groups. For instance, studies on the methanolysis of 4-methyl-1,3-dioxane provide insights into the type of chemical reactions that (1,4-Dioxan-2-yl)methanol might undergo, such as bond cleavage and the formation of intermediate products (M. Safarov et al., 1976).
Physical Properties Analysis
The physical properties of dioxane derivatives, including boiling points, melting points, and solubilities, are influenced by their molecular structure. While specific data on (1,4-Dioxan-2-yl)methanol were not directly found, related compounds' studies suggest that factors such as the non-planarity of the dioxane ring and intermolecular hydrogen bonding play significant roles in determining these properties.
Chemical Properties Analysis
The chemical properties of (1,4-Dioxan-2-yl)methanol, such as reactivity towards nucleophiles and electrophiles, acidity of protons, and potential for forming derivatives, can be inferred from studies on similar molecules. For example, the reactivity in the presence of alkyl alcohols and the formation of hydrogen bonds suggest a capacity for engaging in a range of chemical reactions that define its utility in synthetic chemistry (P. Mirti, 1988).
Scientific Research Applications
Asymmetric Synthesis : It serves as a chiral auxiliary for the asymmetric synthesis of β-hydroxy esters, aiding in bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Organic Synthesis : It is used as a methylating reagent in the preparation of key compounds in asymmetric organic synthesis, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol (Hu & Shan, 2020).
Catalysis and Reaction Conditions : Research focuses on identifying conditions promoting the formation of [1,3]dioxan-5-ols and suppressing [1,3]dioxolan-4-yl-methanols, potentially novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Effect on Sonolysis : Methanol affects the degradation of 1,4-dioxane via ultrasound irradiation, with variations in efficiency based on temperature (Son & Zoh, 2012).
Solvent Interactions : The hydrogen-bonded structure of ethanol is less affected by 1,4-dioxan in mixtures with methanol and other alcohols (Mirti, 1988).
Surface Tension Studies : The surface tensions of mixtures of 1,4-dioxane with methanol and other alcohols have been analyzed to determine molecular interactions (Calvo, Pintos, Amigo, & Bravo, 2002).
Safety And Hazards
“(1,4-Dioxan-2-yl)methanol” is classified as a hazardous substance. It is highly flammable and may cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, wearing eye/face protection, not breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and grounding/bonding the container and receiving equipment .
properties
IUPAC Name |
1,4-dioxan-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347290 | |
Record name | (1,4-Dioxan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dioxan-2-yl)methanol | |
CAS RN |
29908-11-0 | |
Record name | (1,4-Dioxan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,4-dioxan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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